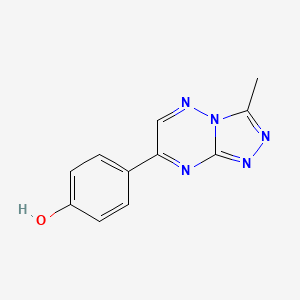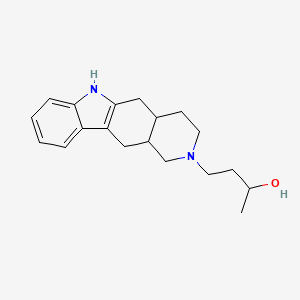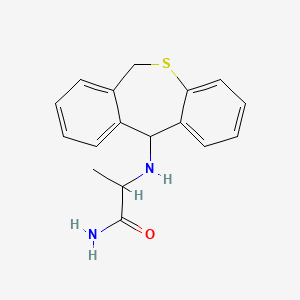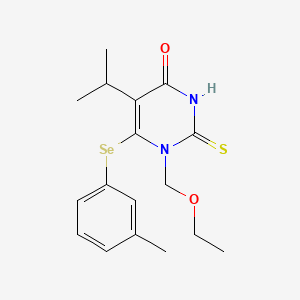
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Pyrimidindion-, Hydroxyethoxy-, Phenylethenyl- und Phenylthiogruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrimidindion-Kerns, die Einführung der Hydroxyethoxygruppe und die Addition von Phenylethenyl- und Phenylthiogruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die erfolgreiche Synthese dieser Verbindung.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, was zu einer Vielzahl von Produkten führt.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of products.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie könnte als biochemische Sonde oder als Vorläufer für biologisch aktive Verbindungen dienen.
Medizin: Die Erforschung ihrer pharmakologischen Eigenschaften könnte zur Entwicklung neuer therapeutischer Wirkstoffe führen.
Industrie: Die einzigartige Struktur der Verbindung könnte sie für die Entwicklung neuer Materialien oder als Katalysator in industriellen Prozessen nützlich machen.
Wirkmechanismus
Der Mechanismus, durch den 1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Wechselwirkungen können die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle beinhalten, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege aufzuklären, die beteiligt sind.
Wirkmechanismus
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion gehören andere Pyrimidindionderivate mit verschiedenen Substituenten. Diese Verbindungen können einige strukturelle Merkmale gemeinsam haben, unterscheiden sich aber in ihren chemischen und biologischen Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit von 1-((2-Hydroxyethoxy)methyl)-5-((1Z)-2-Phenylethenyl)-6-(phenylthio)-2,4(1H,3H)-Pyrimidindion liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine eindeutige chemische Reaktivität und potenzielle Anwendungen verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, wodurch es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendung wird.
Eigenschaften
CAS-Nummer |
131194-26-8 |
|---|---|
Molekularformel |
C21H20N2O4S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-[(Z)-2-phenylethenyl]-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O4S/c24-13-14-27-15-23-20(28-17-9-5-2-6-10-17)18(19(25)22-21(23)26)12-11-16-7-3-1-4-8-16/h1-12,24H,13-15H2,(H,22,25,26)/b12-11- |
InChI-Schlüssel |
MARXYUXLVABKCN-QXMHVHEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















